1,4-dichloro-2-[3-(2-methoxy-4-methylphenoxy)propoxy]benzene
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Overview
Description
1,4-dichloro-2-[3-(2-methoxy-4-methylphenoxy)propoxy]benzene is an organic compound with a complex structure that includes multiple functional groups It is a derivative of benzene, featuring dichloro, methoxy, and propoxy substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-dichloro-2-[3-(2-methoxy-4-methylphenoxy)propoxy]benzene typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely used technique for forming carbon-carbon bonds. This reaction requires a palladium catalyst and boron reagents under mild conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for efficiency and yield. The use of continuous flow reactors and advanced purification techniques ensures the production of high-purity compounds suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
1,4-dichloro-2-[3-(2-methoxy-4-methylphenoxy)propoxy]benzene can undergo several types of chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other groups through nucleophilic substitution reactions.
Oxidation and Reduction: The methoxy and propoxy groups can be oxidized or reduced under specific conditions, leading to various derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield compounds with different substituents in place of the chlorine atoms, while oxidation and reduction can modify the functional groups attached to the benzene ring.
Scientific Research Applications
1,4-dichloro-2-[3-(2-methoxy-4-methylphenoxy)propoxy]benzene has several applications in scientific research, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 1,4-dichloro-2-[3-(2-methoxy-4-methylphenoxy)propoxy]benzene exerts its effects involves interactions with molecular targets such as enzymes or receptors. The specific pathways depend on the context of its application, whether in biological systems or chemical reactions. Detailed studies on its binding affinity and reactivity help elucidate these mechanisms .
Comparison with Similar Compounds
Similar Compounds
1,4-dichloro-2-methoxybenzene: A simpler compound with fewer substituents, used for comparison in reactivity studies.
2,5-dichloroanisole: Another related compound with similar structural features but different substitution patterns.
Uniqueness
1,4-dichloro-2-[3-(2-methoxy-4-methylphenoxy)propoxy]benzene is unique due to its combination of functional groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where these properties are advantageous.
Properties
IUPAC Name |
1,4-dichloro-2-[3-(2-methoxy-4-methylphenoxy)propoxy]benzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18Cl2O3/c1-12-4-7-15(17(10-12)20-2)21-8-3-9-22-16-11-13(18)5-6-14(16)19/h4-7,10-11H,3,8-9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PIORKROLTBOQPF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCCCOC2=C(C=CC(=C2)Cl)Cl)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18Cl2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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